2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with phenyl and methylphenyl groups, and it is linked to an acetohydrazide moiety through a sulfanyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methylaniline, which undergoes diazotization followed by cyclization with phenylhydrazine to form the triazole core.
S-Alkylation: The triazole thiol is then alkylated using an appropriate alkylating agent such as 2-bromo-1-phenylethanone under alkaline conditions.
Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the acetohydrazide derivative.
Condensation Reaction: Finally, the acetohydrazide is condensed with benzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Substitution: The phenyl and methylphenyl groups on the triazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated derivatives of the triazole ring.
Scientific Research Applications
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, inhibiting their activity. The hydrazone moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide .
- **(R,S)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol .
Uniqueness
The uniqueness of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of the hydrazone moiety.
Properties
Molecular Formula |
C24H21N5OS |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5OS/c1-18-12-14-20(15-13-18)23-27-28-24(29(23)21-10-6-3-7-11-21)31-17-22(30)26-25-16-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,30)/b25-16+ |
InChI Key |
RXPDMNCGUSEJSK-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
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